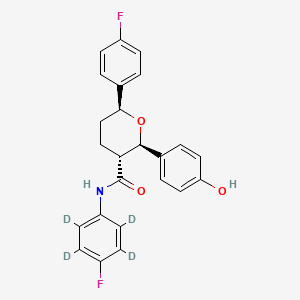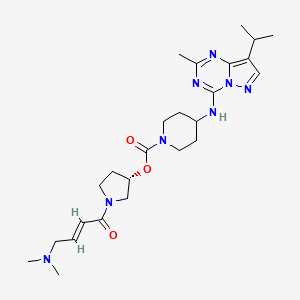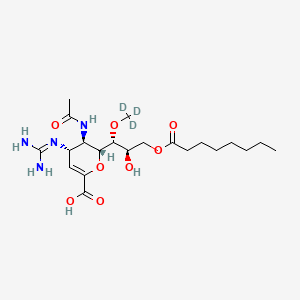
Laninamivir octanoate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laninamivir octanoate-d3 is a derivative of laninamivir octanoate, a prodrug of laninamivir. Laninamivir octanoate is a long-acting neuraminidase inhibitor used in the treatment of influenza. It is particularly effective against oseltamivir-resistant strains of the influenza virus . This compound is a deuterated form, which means that some of the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of laninamivir octanoate-d3 involves multiple steps, starting from laninamivir. The key steps include the esterification of laninamivir with octanoic acid and the subsequent deuteration of specific hydrogen atoms. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and deuteration processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Laninamivir octanoate-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release laninamivir and octanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Specific hydrogen atoms can be substituted with deuterium to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing and reducing agents for redox reactions, and deuterium sources for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include laninamivir, octanoic acid, and deuterated derivatives of laninamivir octanoate .
Scientific Research Applications
Laninamivir octanoate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving deuterated drugs and their pharmacokinetics.
Biology: Employed in research on influenza virus mechanisms and resistance.
Medicine: Investigated for its potential in treating influenza, especially in cases resistant to other neuraminidase inhibitors.
Industry: Utilized in the development of long-acting antiviral drugs and formulations
Mechanism of Action
Laninamivir octanoate-d3 exerts its effects by inhibiting the neuraminidase enzyme of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus. The deuteration of the compound enhances its stability and prolongs its action in the respiratory tissues .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action but shorter duration of effect.
Oseltamivir: A widely used neuraminidase inhibitor that is less effective against resistant strains.
Uniqueness
Laninamivir octanoate-d3 is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains. The deuteration further enhances its stability and pharmacokinetic properties, making it a valuable compound in the treatment of influenza .
Properties
Molecular Formula |
C21H36N4O8 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-3-octanoyloxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1/i3D3 |
InChI Key |
UKTIJASCFRNWCB-KPQPBROHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](COC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


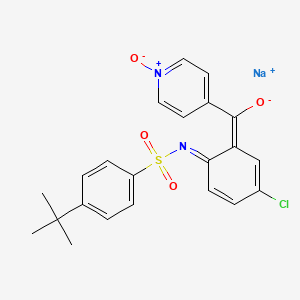
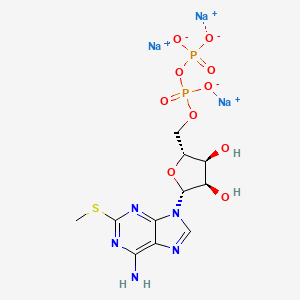
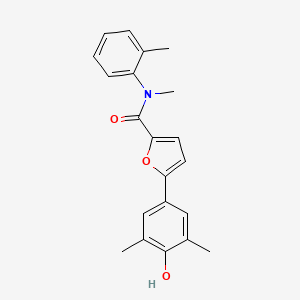
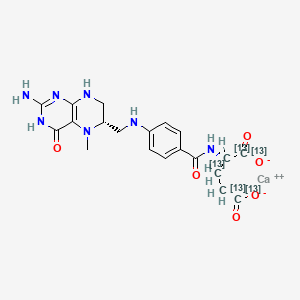
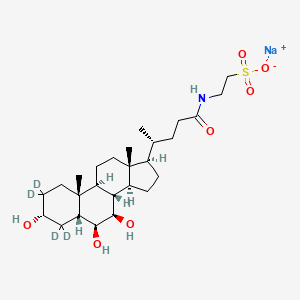
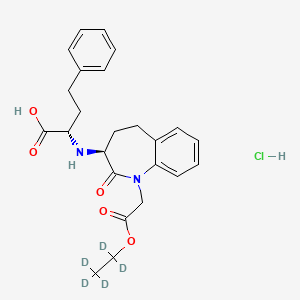
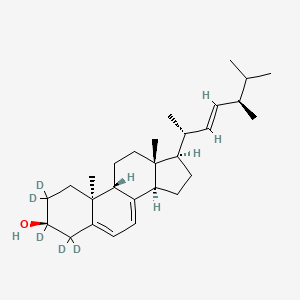
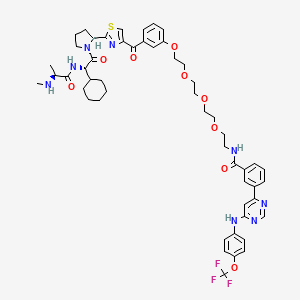
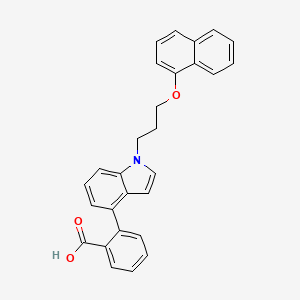
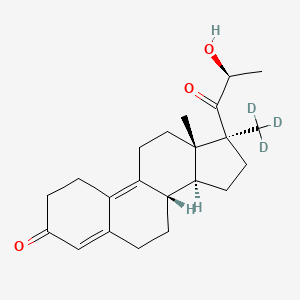
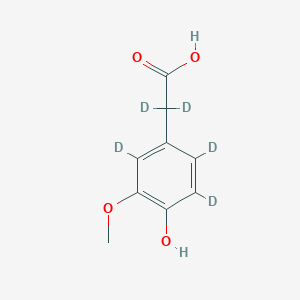
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
